molecular formula C7H5ClFNO4S B1364979 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid CAS No. 4793-24-2

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B1364979
CAS No.: 4793-24-2
M. Wt: 253.64 g/mol
InChI Key: DDGOQDDPEWYVRD-UHFFFAOYSA-N
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Description

It has the molecular formula C7H5ClFNO4S and a molecular weight of 253.64 g/mol . This compound is used in various research applications, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding can lead to changes in the conformation of the enzyme, affecting its ability to catalyze reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and the levels of various metabolites. For example, this compound can inhibit enzymes involved in the synthesis of certain amino acids, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine under nitrogen atmosphere . The mixture is heated at 130°C for 4 hours and then cooled to 60°C before being decanted into 10% acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound.

Scientific Research Applications

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Similar in structure but lacks the fluorine atom.

    4-Chloro-2-fluoro-5-sulfamoylbenzoic acid: A positional isomer with the chloro and fluoro groups swapped.

    2-Chloro-4-furfurylamino-5-sulfamoylbenzoic acid: Contains a furfurylamino group instead of a fluoro group.

Uniqueness

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is unique due to its specific combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-chloro-4-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOQDDPEWYVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401136
Record name 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-24-2
Record name 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4793-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-chloro-4-fluoro-5-sulfamoylbenzoic acid interact with hRRM1 and what are the downstream effects of this interaction?

A: The research paper focuses on the synthesis and in silico evaluation of novel uridyl sulfamoylbenzoate derivatives, not specifically this compound. [] While this specific compound isn't explicitly discussed, the research suggests that uridyl sulfamoylbenzoate derivatives, which share structural similarities with this compound, could potentially target the M1 subunit of hRRM1. []

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